Cas no 94084-76-1 (6-(Benzyloxy)nicotinic Acid)

6-(Benzyloxy)nicotinic Acid is a versatile chemical intermediate used in organic synthesis and pharmaceutical research. Its benzyl-protected hydroxyl group enhances stability while allowing selective deprotection for further functionalization. The compound serves as a key building block in the preparation of nicotinic acid derivatives, which are valuable in medicinal chemistry for developing bioactive molecules. Its well-defined structure and purity make it suitable for precise synthetic applications, including coupling reactions and heterocyclic modifications. The acid functionality provides a reactive site for amidation or esterification, broadening its utility in drug discovery and material science. Proper handling and storage under inert conditions are recommended to maintain its integrity.
6-(Benzyloxy)nicotinic Acid structure
6-(Benzyloxy)nicotinic Acid structure
Product Name:6-(Benzyloxy)nicotinic Acid
CAS No:94084-76-1
MF:C13H11NO3
MW:229.231343507767
MDL:MFCD09730715
CID:882436
PubChem ID:277238
Update Time:2025-05-20

6-(Benzyloxy)nicotinic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-(benzyloxy)pyridine-3-carboxylic acid
    • 6-(Benzyloxy)nicotinic acid
    • TS-00589
    • CS-0195566
    • 94084-76-1
    • 6-(benzyloxy)nicotinicacid
    • MFCD09730715
    • Z240114934
    • NSC125840
    • EN300-40450
    • DTXSID20916578
    • GZIVKNLUMBURSC-UHFFFAOYSA-N
    • AKOS000141656
    • E90223
    • 6-benzyloxynicotinic acid
    • NSC-125840
    • SCHEMBL1221922
    • 6-benzyloxy-nicotinic acid
    • 6-phenylmethoxypyridine-3-carboxylic acid
    • DB-207306
    • 6-(Benzyloxy)nicotinic Acid
    • MDL: MFCD09730715
    • Inchi: 1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
    • InChI Key: GZIVKNLUMBURSC-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(=O)O)=CN=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 229.074
  • Monoisotopic Mass: 229.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 59.4Ų

Experimental Properties

  • Density: 1.274
  • Boiling Point: 400.3°C at 760 mmHg
  • Flash Point: 195.9°C
  • Refractive Index: 1.61

6-(Benzyloxy)nicotinic Acid Security Information

  • HazardClass:IRRITANT

6-(Benzyloxy)nicotinic Acid Pricemore >>

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6-(Benzyloxy)nicotinic Acid Related Literature

Additional information on 6-(Benzyloxy)nicotinic Acid

Introduction to 6-(Benzyloxy)nicotinic Acid (CAS No. 94084-76-1)

6-(Benzyloxy)nicotinic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 94084-76-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural motif of benzyloxy substituent appended to the nicotinic acid backbone introduces unique pharmacophoric features, making it a valuable scaffold for drug discovery and molecular design.

The synthesis and characterization of 6-(Benzyloxy)nicotinic Acid involve sophisticated organic chemistry techniques, including esterification and functional group transformations. The presence of the benzyloxy group enhances the lipophilicity of the molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. This characteristic makes it an attractive candidate for developing novel bioactive compounds with improved pharmacokinetic profiles.

In recent years, there has been growing interest in nicotinic acid derivatives due to their potential roles in modulating metabolic pathways and inflammatory responses. 6-(Benzyloxy)nicotinic Acid has been explored in preclinical studies as a possible modulator of enzymes such as PPARδ (Peroxisome proliferator-activated receptor delta), which is implicated in lipid metabolism and energy homeostasis. Preliminary findings suggest that this compound may exhibit agonistic activity at PPARδ, potentially leading to applications in managing metabolic disorders such as obesity and type 2 diabetes.

Moreover, the structural similarity of 6-(Benzyloxy)nicotinic Acid to other nicotinic acid derivatives like acipimox and gemfibrozil has prompted researchers to investigate its potential therapeutic benefits in lipid-lowering therapies. Studies have indicated that compounds within this class can influence cholesterol synthesis and transport by interacting with key enzymes involved in lipid metabolism. The benzyloxy moiety may further enhance these effects by improving binding affinity to target proteins.

The chemical properties of 6-(Benzyloxy)nicotinic Acid, such as its solubility and stability, have also been subjects of detailed investigation. The benzyloxy group contributes to better solubility in organic solvents, facilitating its use in various laboratory assays and pharmaceutical formulations. Additionally, its stability under different pH conditions makes it suitable for oral administration, where it could be formulated into tablets or capsules for therapeutic use.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 6-(Benzyloxy)nicotinic Acid. Molecular docking studies have revealed potential interactions with receptors and enzymes relevant to neurological disorders, such as nicotinic acetylcholine receptors (nAChRs). These receptors are involved in neurotransmission and have been implicated in conditions like Alzheimer's disease and nicotine dependence. The unique binding profile of this compound suggests its potential as a lead molecule for developing novel therapeutics targeting nAChRs.

Another area of interest is the role of 6-(Benzyloxy)nicotinic Acid in anti-inflammatory applications. Nicotinic acid derivatives have been shown to modulate inflammatory pathways by influencing cytokine production and immune cell function. The benzyloxy group may contribute to these effects by enhancing the compound's ability to interact with intracellular signaling molecules. This has opened up possibilities for exploring its use in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic pathways for preparing 6-(Benzyloxy)nicotinic Acid have also seen significant refinement over the years. Modern synthetic methods focus on achieving high yields with minimal side reactions, ensuring the purity required for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing the benzyloxy group efficiently while maintaining regioselectivity.

In conclusion, 6-(Benzyloxy)nicotinic Acid (CAS No. 94084-76-1) represents a promising compound with multifaceted biological activities. Its structural features make it an ideal candidate for further exploration in drug discovery, particularly in areas such as metabolic disorders, inflammation, and neurological diseases. Ongoing research continues to uncover new therapeutic potentials, reinforcing its significance as a key molecule in medicinal chemistry.

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